molecular formula C9H7ClO2S2 B12439287 7-Methyl-1-benzothiophene-3-sulfonyl chloride

7-Methyl-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B12439287
M. Wt: 246.7 g/mol
InChI Key: QAISVXJHXQCRQL-UHFFFAOYSA-N
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Description

7-Methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S2 and a molecular weight of 246.73 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with a methyl group at the 7th position and a sulfonyl chloride group at the 3rd position. It is primarily used in research and development projects due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 7-methyl-1-benzothiophene. One common method includes the reaction of 7-methyl-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can inhibit enzymes by modifying active site residues, thereby affecting their activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.7 g/mol

IUPAC Name

7-methyl-1-benzothiophene-3-sulfonyl chloride

InChI

InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3

InChI Key

QAISVXJHXQCRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)S(=O)(=O)Cl

Origin of Product

United States

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